molecular formula C25H26N4O5S B11371117 N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11371117
M. Wt: 494.6 g/mol
InChI Key: DNFKBRDLUKCTLC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrimidine core substituted with a methanesulfonyl group, a carboxamide group, and a unique combination of furan and dimethylphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the carboxamide group. The final steps involve the coupling of the furan and dimethylphenyl moieties under specific reaction conditions, such as the use of appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts would be crucial to ensure the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan moieties can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups in place of the methanesulfonyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a drug candidate due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine moieties could play a role in binding to these targets, while the methanesulfonyl and carboxamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide include:

    N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide: Lacks the additional furan moiety.

    N-(2,4-Dimethylphenyl)-5-{[(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide: Lacks the furan-2-yl moiety.

    N-(2,4-Dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-pyrimidine-4-carboxamide: Lacks the methanesulfonyl group.

The uniqueness of N-(2,4-dimethylphenyl)-5-{[(furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-16-7-10-21(17(2)12-16)27-24(30)23-22(13-26-25(28-23)35(4,31)32)29(14-19-6-5-11-33-19)15-20-9-8-18(3)34-20/h5-13H,14-15H2,1-4H3,(H,27,30)

InChI Key

DNFKBRDLUKCTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=C(O4)C)S(=O)(=O)C)C

Origin of Product

United States

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